molecular formula C13H13NO2 B13014584 2-Amino-2-(naphthalen-2-yl)propanoic acid

2-Amino-2-(naphthalen-2-yl)propanoic acid

Cat. No.: B13014584
M. Wt: 215.25 g/mol
InChI Key: TWZOVALINORIBA-UHFFFAOYSA-N
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Description

2-Amino-2-(naphthalen-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a naphthalene ring attached to the alpha carbon of the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(naphthalen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(naphthalen-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired compound in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.

    Reduction: Reduction reactions can yield different amino derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Zinc dust and formic acid are commonly used for reduction reactions.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted naphthyl derivatives and amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-2-(naphthalen-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with multiple receptors due to its structural similarity to other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(naphthalen-2-yl)propanoic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-amino-2-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C13H13NO2/c1-13(14,12(15)16)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,14H2,1H3,(H,15,16)

InChI Key

TWZOVALINORIBA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)N

Origin of Product

United States

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